molecular formula C19H21N5O2S B2485049 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 843634-48-0

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2485049
CAS RN: 843634-48-0
M. Wt: 383.47
InChI Key: ALONLPTVDAGLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide" belongs to a class of chemicals that includes derivatives of 1,2,4-triazole. These derivatives are known for their versatile chemical properties and are the foundation for the manufacture of new native drugs, showing the importance of these compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, including reactions with acetyl chloride in dry benzene to form N-(4H-1,2,4-Triazol-4-yl)acetamide and further reactions to afford various substituted phenyl compounds. These synthesis processes utilize starting substances like 4-amino-4H-1,2,4-triazole and involve cyclisation with hydrazine hydrate in ethanol, demonstrating the complexity and specificity required in synthesizing such compounds (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques such as single-crystal X-ray diffraction, showing the compounds' crystal systems, space groups, and molecular dimensions. This detailed structural analysis helps in understanding the spatial arrangement and potential interactions of these molecules (Xue et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives include interactions with organic and inorganic basics, leading to the synthesis of various salts. These reactions highlight the compound's reactivity and potential for forming a wide range of derivatives with different properties and applications (Safonov, Panasenko, & Knysh, 2017).

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

The synthesis of complex organic compounds often involves exploring different spatial orientations and reactions to achieve specific molecular configurations. For example, research on amide derivatives has shown how different spatial orientations can influence anion coordination, leading to structures with tweezer-like geometry and channel-like structures through self-assembly (Kalita & Baruah, 2010). Another study discussed the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting the process optimization and kinetics for synthesizing important intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Biological Activities

Compounds similar to the one have been evaluated for their potential antitumor activities. For instance, new derivatives of 2-(4-aminophenyl)benzothiazole were synthesized and screened for their antitumor activity, showcasing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). Moreover, novel 1,2,4-triazole derivatives were synthesized and investigated for their antimicrobial activities, identifying compounds with potent efficacy against various microbial species (Altıntop et al., 2011).

Material Science Applications

The development of new materials often leverages the unique properties of organic compounds. For example, cascade reactions of versatile thioureido-acetamides have been explored for synthesizing various heterocycles, demonstrating excellent atom economy and yielding products with potential applications in material science (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-26-16-10-5-4-9-15(16)21-17(25)12-27-19-23-22-18(24(19)20)14-8-6-7-13(2)11-14/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALONLPTVDAGLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.